molecular formula C27H24N2O2 B10869816 2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine

2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine

Cat. No.: B10869816
M. Wt: 408.5 g/mol
InChI Key: WMRUTLDUZFWNCD-FNCQTZNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two methoxystyryl groups attached to a benzodiazepine core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE typically involves the reaction of 4-methoxystyrene with a benzodiazepine precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the coupling of the methoxystyryl groups to the benzodiazepine core. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE undergoes several types of chemical reactions, including:

    Oxidation: The methoxystyryl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products

The major products formed from these reactions include various derivatives of 2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE, such as aldehydes, carboxylic acids, dihydro derivatives, and halogenated compounds. These derivatives can be further utilized in different applications, depending on their chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE is unique due to its dual methoxystyryl groups, which enhance its photoinitiating efficiency and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form diverse derivatives further distinguishes it from other similar compounds .

Properties

Molecular Formula

C27H24N2O2

Molecular Weight

408.5 g/mol

IUPAC Name

2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine

InChI

InChI=1S/C27H24N2O2/c1-30-24-15-9-20(10-16-24)7-13-22-19-23(29-27-6-4-3-5-26(27)28-22)14-8-21-11-17-25(31-2)18-12-21/h3-18H,19H2,1-2H3/b13-7+,14-8+

InChI Key

WMRUTLDUZFWNCD-FNCQTZNRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C(C2)/C=C/C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C(C2)C=CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.